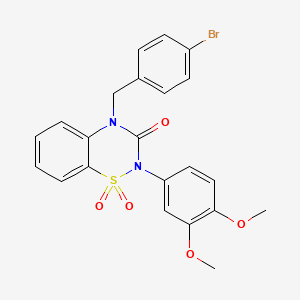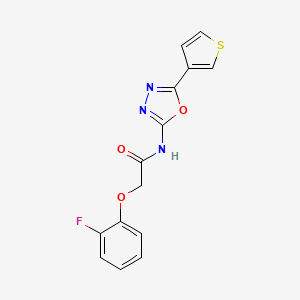
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride”, has been reported . The empirical formula is C8H11ClF3N3 and the molecular weight is 241.64 . The SMILES string representation is Cl.Cc1cc(nc(CCN)n1)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride”, have been reported . It is a solid compound . The InChI key is YIEHHGRYWDZLLA-UHFFFAOYSA-N .科学的研究の応用
Anticancer Research
This compound, due to its pyrimidine core, is of interest in anticancer research. Pyrimidine derivatives are known to exhibit a range of biological activities, including antitumor properties . They can act as DNA topoisomerase II inhibitors or antitubercular agents , which are crucial in the development of new anticancer therapies .
Antimicrobial and Antifungal Applications
The pyrimidine moiety is also associated with antimicrobial and antifungal effects. This makes the compound potentially useful in the synthesis of new drugs that can combat microbial and fungal infections .
Cardiovascular Therapeutics
Compounds with a pyrimidine scaffold have been reported to have cardiovascular benefits, including antihypertensive effects . They can be used to develop new medications for treating high blood pressure and other cardiovascular conditions .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for the development of new pain relief drugs. They can help in creating medications that reduce inflammation and alleviate pain .
Antidiabetic Potential
Pyrimidine-based compounds have shown promise as antidiabetic agents . They can be explored for their potential to regulate blood sugar levels and treat diabetes .
Neuroprotective Properties
The structural complexity of the compound suggests potential neuroprotective properties. It could be involved in the synthesis of drugs aimed at protecting nerve cells against damage, which is particularly relevant in diseases like Alzheimer’s and Parkinson’s .
Each of these applications leverages the unique chemical structure of the compound, which allows it to interact with various biological targets. The research into these applications is ongoing, and the compound’s full potential is yet to be realized. The compound’s ability to bind with multiple receptors due to its structural diversity makes it a valuable candidate for further exploration in therapeutic disciplines .
Safety and Hazards
The compound “2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 .
作用機序
Target of Action
Similar compounds with indole and pyrimidine scaffolds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have shown inhibitory activity against various diseases by interacting with their targets .
Biochemical Pathways
Compounds with similar structures have been reported to influence a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown potential effects in suppressing the production of collagen in vitro .
特性
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-10-8-14(18(19,20)21)24-15(23-10)6-7-22-16(25)12-9-11-4-2-3-5-13(11)27-17(12)26/h2-5,8-9H,6-7H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNKAIILXBELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2972175.png)
![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)
![2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972182.png)
![5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2972185.png)


![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2972188.png)
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2972189.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)
![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)
![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)